molecular formula C12H10N2O2 B11891399 4-Ethoxyoxazolo[4,5-c]quinoline

4-Ethoxyoxazolo[4,5-c]quinoline

Katalognummer: B11891399
Molekulargewicht: 214.22 g/mol
InChI-Schlüssel: CYSWFIPOGIIXSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxyoxazolo[4,5-c]quinoline is a heterocyclic compound that features a fused oxazole and quinoline ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxyoxazolo[4,5-c]quinoline can be achieved through a modified Pictet-Spengler reaction. This method involves the direct functionalization of the C-4 position of oxazoles without the need for prefunctionalization. The reaction typically uses Cu(TFA)₂ as a catalyst, which facilitates the formation of the desired product in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxyoxazolo[4,5-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline and oxazole derivatives, which can exhibit different chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

4-Ethoxyoxazolo[4,5-c]quinoline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-ethoxyoxazolo[4,5-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural analogs being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Ethoxyoxazolo[4,5-c]quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group at the C-4 position of the oxazole ring distinguishes it from other similar compounds and can lead to distinct properties and applications .

Eigenschaften

Molekularformel

C12H10N2O2

Molekulargewicht

214.22 g/mol

IUPAC-Name

4-ethoxy-[1,3]oxazolo[4,5-c]quinoline

InChI

InChI=1S/C12H10N2O2/c1-2-15-12-10-11(16-7-13-10)8-5-3-4-6-9(8)14-12/h3-7H,2H2,1H3

InChI-Schlüssel

CYSWFIPOGIIXSE-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NC2=CC=CC=C2C3=C1N=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.